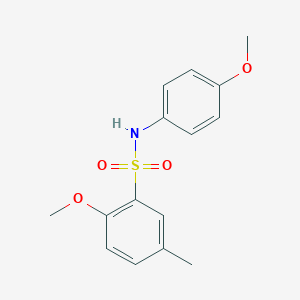

2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-methoxyaniline. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of methoxyaniline derivatives.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the methoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

2-methoxy-5-(phenylamino)methylphenol: Similar structure but lacks the sulfonamide group.

4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylamino group instead of a sulfonamide group.

2-methoxy-N-(4-dimethylaminophenyl)aniline: Contains a dimethylamino group instead of a sulfonamide group.

Uniqueness

2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .

Biological Activity

2-Methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H17N1O3S

- Molecular Weight : 305.37 g/mol

The compound features methoxy groups that enhance lipophilicity and possibly improve bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and cyclooxygenase (COX) enzymes, which are crucial in various physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit COX-2, a target for anti-inflammatory drugs, which could lead to reduced inflammation and pain.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are typically in the range of 1–32 µg/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

Anticancer Activity

The compound has shown promising anticancer effects in various cell lines. For instance, studies on MCF-7 breast cancer cells revealed an IC50 value below 10 µg/mL, suggesting strong cytotoxicity. The mechanism involves arresting the cell cycle at the G2/M phase and inducing apoptosis.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | <10 |

| A549 | <20 |

| HeLa | <15 |

Case Studies

- COX-2 Inhibition Study : A comparative study demonstrated that this compound exhibits COX-2 inhibitory activity comparable to celecoxib, with IC50 values significantly lower than traditional NSAIDs.

- Antioxidant Properties : Investigations into the antioxidant capacity revealed that the compound effectively scavenges free radicals, contributing to its potential therapeutic effects against oxidative stress-related diseases.

Properties

IUPAC Name |

2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11-4-9-14(20-3)15(10-11)21(17,18)16-12-5-7-13(19-2)8-6-12/h4-10,16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVWHHXUXHAJIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.